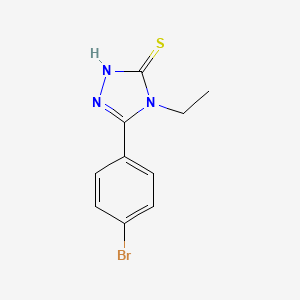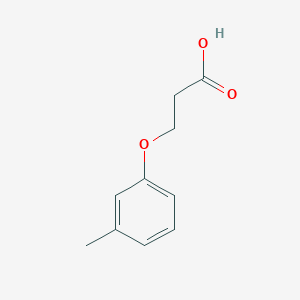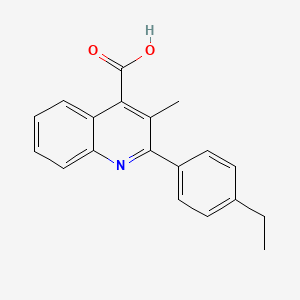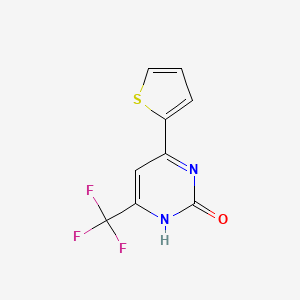![molecular formula C14H18N2O B1332520 (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine CAS No. 289490-62-6](/img/structure/B1332520.png)
(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine” is a chemical compound with the molecular formula C14H18N2O . It is used in the synthesis of furan compounds .
Synthesis Analysis
The synthesis of this compound involves a two-step reaction . The structures of the title compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
Molecular Structure Analysis
The molecular structures of the compounds were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT were consistent with the crystal structures determined by single crystal X-ray diffraction .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 189.21 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Easy Photochemical Preparation : The compound has been involved in studies for photochemical synthesis, specifically in the formation of heterocycles like 2-(4-N,N-dimethylaminophenyl) heterocycles through photolysis (Guizzardi et al., 2000).
- Synthesis of N,N-Dimethyltryptamine Derivative : It has been used as a reactant in the preparation of complex derivatives, showcasing its utility in organic synthesis (Li De-chen, 2002).
Application in Material Science
- Optical Limiting Properties : Research has explored its application in nonlinear optics and optical limiting properties, particularly in metallophthalocyanines (Bıyıklıoğlu et al., 2019).
Bioactivity and Medical Research
- Antiprotozoal Agents : The compound has been investigated for its potential as an antiprotozoal agent, showing promise in vitro against pathogens like Trypanosoma and Plasmodium (Ismail et al., 2004).
- Synthesis of Neurokinin-1 Receptor Antagonist : Its derivatives have been synthesized for use as neurokinin-1 receptor antagonists, indicating potential applications in the treatment of emesis and depression (Harrison et al., 2001).
Other Applications
- Synthesis of Molecular Complexes : Research has been conducted on the synthesis of lanthanide(III) chloride coordination compounds with derivatives of this compound, indicating its role in creating complex molecular structures (Agarwal et al., 2004).
- Fluorescence Studies : Studies on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, where this compound plays a role, have been conducted to understand photochemical behavior (Yang et al., 2002).
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit antibacterial activity . They have also been used in the synthesis of β-lactam antibiotics, which inhibit the biosynthesis of bacterial cell walls via covalent bonding to penicillin-binding proteins .
Mode of Action
Furan derivatives have been known to interact with bacterial cells, inhibiting their growth . In the context of β-lactam antibiotics, they inhibit the biosynthesis of bacterial cell walls by covalently bonding to penicillin-binding proteins .
Biochemical Pathways
Furan derivatives have been known to affect the bacterial cell wall synthesis pathway
Pharmacokinetics
Furan-containing compounds like furosemide have been documented to have rapid absorption, high plasma protein binding, and elimination by liver and kidney glucuronidation and renal secretion and filtration .
Result of Action
Furan derivatives have been known to exhibit antibacterial activity . In the context of β-lactam antibiotics, they inhibit the biosynthesis of bacterial cell walls, leading to bacterial cell death .
Analyse Biochimique
Biochemical Properties
(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to this compound can lead to changes in cellular function, such as alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular toxicity or organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Propriétés
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIJIFPFXXKIKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354565 |
Source


|
| Record name | 4-{[(furan-2-ylmethyl)amino]methyl}-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289490-62-6 |
Source


|
| Record name | 4-{[(furan-2-ylmethyl)amino]methyl}-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)






![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)



![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)
